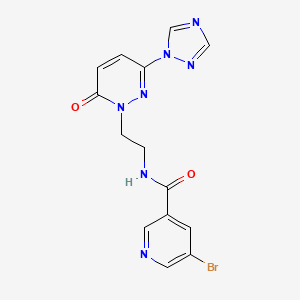

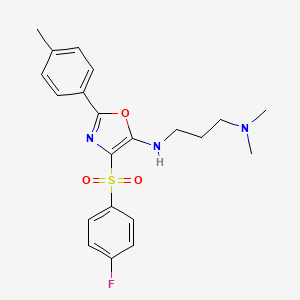

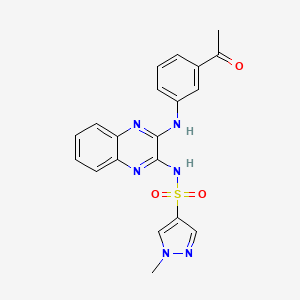

(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It has been evaluated as a potential 5-HT3 receptor antagonist, which could play a key role in the management of psychiatric disorders such as depression and anxiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel compounds were synthesized by the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved resources, studies on similar compounds suggest that they can undergo a variety of reactions. For instance, they can participate in reductive amination reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 298.346. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique

Antimicrobial Activity

Compounds related to (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone have been synthesized and tested for their antimicrobial properties. For instance, derivatives of pyridine and benzothiazoles have shown variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Neuropharmacology

Derivatives of this chemical structure have been identified as potent antagonists of the NR2B subunit-selective NMDA receptor, which is crucial for synaptic signaling in the brain. Such findings are instrumental in the development of therapeutics for neurological disorders (Borza et al., 2007).

Enzyme Inhibition

Compounds within this chemical class have shown significant inhibition of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are critical in endocannabinoid metabolism. Such inhibitors can be crucial for developing drugs targeting various psychiatric and neurodegenerative disorders (Morera, Labar, Ortar, & Lambert, 2012).

Crystallography and Material Science

Research on related compounds has also extended to crystal structure analysis and the synthesis of novel materials. For example, studies on co-crystallization with N-containing bases and analysis of crystal structures provide insights into the material's chemical interactions and stability, which is vital for materials science applications (Revathi et al., 2015).

Anticancer and Antiviral Research

Explorations into the antiviral and anticancer potential of benzofuran-transition metal complexes and other related compounds highlight the broad therapeutic applications of these molecules. Some have shown potent inhibitory activity against HIV and HCV NS3-4A protease, suggesting their potential as antiviral agents (Galal et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-benzylpiperazine-1-carbonyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15-10-14(17-12-18-15)16(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEHGEXLSHHDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine-1-carboxylate](/img/structure/B2820328.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)